molecular formula C6H12O6 B583779 D-Glucose-6-13C-6-C-d2 CAS No. 478529-33-8

D-Glucose-6-13C-6-C-d2

Cat. No.: B583779
CAS No.: 478529-33-8
M. Wt: 183.16 g/mol
InChI Key: GZCGUPFRVQAUEE-FWMJORRFSA-N
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Description

The compound D-Glucose-6-13C-6-C-d2 is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are often used in scientific research to trace metabolic pathways and study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-13C-6-C-d2 typically involves the use of isotopically labeled precursors. One common method is the hydrogenation of a suitable precursor in the presence of deuterium gas and a catalyst. The reaction conditions often include:

    Temperature: 25-50°C

    Pressure: 1-5 atm

    Catalyst: Palladium on carbon (Pd/C)

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate isotopically labeled substrates into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry

The compound is used as a tracer in metabolic studies due to its isotopic labels. It helps in understanding the pathways and mechanisms of various biochemical reactions.

Biology

In biological research, the compound is used to study the metabolism of sugars and their derivatives. It is also used in the investigation of enzyme kinetics and substrate specificity.

Medicine

Industry

In the industrial sector, the compound is used in the synthesis of other isotopically labeled compounds, which are essential for various research and development activities.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
  • (3R,4S,5S,6R)-6-[hydroxy(113C)methyl]oxane-2,3,4,5-tetrol
  • (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

Uniqueness

The presence of both deuterium and carbon-13 isotopes in D-Glucose-6-13C-6-C-d2 makes it unique compared to other similar compounds. This dual isotopic labeling provides a more detailed and comprehensive understanding of the compound’s behavior in various chemical and biological systems.

Properties

CAS No.

478529-33-8

Molecular Formula

C6H12O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2

InChI Key

GZCGUPFRVQAUEE-FWMJORRFSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

D-Glucose-6-13C-6-C-2H2

Origin of Product

United States

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